molecular formula C20H8F5N3O4 B4955503 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4955503
M. Wt: 449.3 g/mol
InChI Key: CYSUTTINFUZQBW-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a pentafluorophenyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as rhodium (III) and oxidizing agents like molecular oxygen or air .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing byproducts and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or air as oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro group and the benzoxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-nitro-N-[2-(trifluoromethyl)phenyl]-benzamide

Properties

IUPAC Name

4-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(3-6-12(11)32-20)26-19(29)8-1-4-10(5-2-8)28(30)31/h1-7H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSUTTINFUZQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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